1-Butyl-3-(1-naphthoyl)indole

Catalog No.
S531472
CAS No.
208987-48-8
M.F
C23H21NO
M. Wt
327.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-3-(1-naphthoyl)indole

CAS Number

208987-48-8

Product Name

1-Butyl-3-(1-naphthoyl)indole

IUPAC Name

(1-butylindol-3-yl)-naphthalen-1-ylmethanone

Molecular Formula

C23H21NO

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C23H21NO/c1-2-3-15-24-16-21(19-12-6-7-14-22(19)24)23(25)20-13-8-10-17-9-4-5-11-18(17)20/h4-14,16H,2-3,15H2,1H3

InChI Key

VCHHHSMPMLNVGS-UHFFFAOYSA-N

SMILES

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43

Solubility

In water, 1.4X10-2 mg/L at 25 °C (est)

Synonyms

(1-butyl-1H-indole-3-yl)-1-naphthalenyl methanone, JWH 073, JWH-073, JWH073, methanone, (1-butyl-1H-indol-3-yl)-1-naphthalenyl-

Canonical SMILES

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43

Description

The exact mass of the compound 1-Butyl-3-(1-naphthoyl)indole is 327.1623 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.4x10-2 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cannabinoid Receptor Agonist

1-Butyl-3-(1-naphthoyl)indole, also known as JWH-073, is a synthetic cannabinoid agonist. Unlike classical cannabinoids found in marijuana, JWH-073 does not share the same chemical structure []. Researchers designed and evaluated JWH-073 to investigate the structure-activity relationship within the cannabinoid system []. This system plays a vital role in regulating various physiological processes in the body, including memory, pain perception, and mood [].

Studying the Cannabinoid System

JWH-073 binds to cannabinoid receptors, particularly CB1 receptors predominantly found in the central nervous system, mimicking the effects of THC, the psychoactive compound in cannabis []. This property makes JWH-073 a valuable tool for researchers to study the functions of the cannabinoid system and the potential therapeutic applications of cannabinoid agonists. Studies using JWH-073 have helped researchers gain insights into areas like pain management, nausea control, and the regulation of mood and anxiety [].

Analgesic Effects

Behavioral pharmacology studies in animals have shown that JWH-073 produces analgesic effects similar to Δ9-THC []. This suggests that JWH-073 may be useful in exploring potential cannabinoid-based painkillers.

Other Areas of Research

JWH-073's ability to interact with the cannabinoid system has also opened doors for research in other areas. Scientists have used JWH-073 to study its influence on memory, body temperature regulation, and motor function [].

1-Butyl-3-(1-naphthoyl)indole, also known as JWH-073, is a synthetic cannabinoid that belongs to a class of compounds designed to mimic the effects of tetrahydrocannabinol, the active component of cannabis. Its chemical formula is C23H21NO, and it has a molecular weight of 327.42 g/mol. The compound features a butyl group at the first position and a naphthoyl group at the third position of the indole structure, which contributes to its unique pharmacological properties .

JWH-073 binds to cannabinoid receptors, particularly CB1 receptors located in the central nervous system []. This binding triggers similar signaling pathways as THC, leading to psychoactive effects like euphoria, relaxation, and altered perception []. However, JWH-073's effects can be significantly more potent and unpredictable compared to THC, posing a greater health risk [].

JWH-073 is a DEA Schedule I controlled substance due to its high potential for abuse and lack of accepted medical use []. Studies have shown that JWH-073 can cause a variety of adverse effects, including:

  • Rapid heart rate
  • Anxiety
  • Paranoia
  • Hallucinations
  • Seizures
  • Coma
  • Respiratory depression []
, primarily focusing on the functionalization of the indole ring. The indolization protocol is crucial for preparing this compound, allowing for various subsequent reactions such as:

  • Alkylation: The introduction of alkyl groups through electrophilic substitution.
  • Reduction: Transforming N-hydroxyindoles into N-H indoles.
  • Michael-type additions: These can lead to further functionalization of the indole structure.
  • Oxidative reactions: Such as those involving manganese acetate to create complex ring structures .

These reactions highlight the versatility of 1-butyl-3-(1-naphthoyl)indole in organic synthesis.

1-Butyl-3-(1-naphthoyl)indole exhibits significant biological activity as a cannabinoid receptor agonist. It interacts primarily with the CB1 and CB2 receptors in the endocannabinoid system, leading to effects similar to those of natural cannabinoids. Studies have shown that it can produce psychoactive effects, including euphoria and altered perception, making it a subject of interest in research related to cannabinoids and their potential therapeutic applications .

The synthesis of 1-butyl-3-(1-naphthoyl)indole typically involves:

  • Indole Formation: Starting with appropriate precursors, an indole ring is formed through cyclization reactions.
  • Functional Group Modifications: This includes alkylation at the first position with a butyl group and acylation at the third position with a naphthoyl moiety.
  • Purification: Techniques such as chromatography are used to isolate and purify the final product.

Recent studies have explored alternative synthetic routes that improve yield and reduce reaction times .

1-Butyl-3-(1-naphthoyl)indole is primarily used in research settings to investigate its pharmacological properties and potential therapeutic uses. Its applications include:

  • Synthetic Cannabinoids: Used in studies evaluating their effects on cannabinoid receptors.
  • Forensic Science: Identified in herbal mixtures and products marketed as legal highs, aiding in drug identification and regulation efforts .

Research on interaction studies has focused on how 1-butyl-3-(1-naphthoyl)indole binds to cannabinoid receptors and its effects on neurotransmitter release. It has been shown to activate these receptors effectively, leading to increased levels of intracellular signaling molecules such as cyclic AMP. These interactions underline its potential use in therapeutic contexts but also raise concerns regarding safety and abuse potential due to its psychoactive effects .

Several compounds share structural similarities with 1-butyl-3-(1-naphthoyl)indole, particularly within the category of synthetic cannabinoids. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
JWH-018Naphthalene moiety with pentyl groupFirst synthesized for cannabinoid research
JWH-122Similar structure with different alkyl chainHigher binding affinity for CB2 receptors
AM-2201Contains a fluorinated alkyl chainNotable for its potency and receptor selectivity
JWH-250Features a cyclopropyl groupDistinct pharmacological profile

These compounds illustrate variations in side chains and functional groups that influence their biological activity and receptor selectivity, making each compound unique in its potential applications and effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

1

Exact Mass

327.162314293 g/mol

Monoisotopic Mass

327.162314293 g/mol

Heavy Atom Count

25

LogP

log Kow = 6.41 (est)

Odor

Odorless

Appearance

A solution in methanol

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BBX3BP2772

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cannabinoid Receptor Agonists

Mechanism of Action

/Synthetic cannabinoid/ agonistic activity on the CB1 receptor is responsible for elevating mood and inducing a feeling of well-being. Some /synthetic cannabinoid/ users have reported effects similar to or even stronger than those obtained by smoking cannabis, such as physical relaxation, changes in perception, and mild euphoria.
... The butyl homolog of JWH-018, JWH-073 (naphthalen-1-yl-(1-butylindol-3-yl)methanone), which seems to bind more specifically to the CB1 receptor. The latter has been recently shown to act similarly to JWH-018, although it is less potent in inhibiting neurotransmission and slower in producing internalization of cannabinoid receptors.

Vapor Pressure

9.86X10-10 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

208987-48-8

Metabolism Metabolites

... The lack or low content of /JWH-018 and JWH-073/ in urine requires detailed identification of their metabolites, which are excreted with urine and are present in blood. Using gas and liquid chromatography-mass spectrometry, /investigators/ identified a series of metabolites in urine samples from humans and rats that were products of the following reactions: (a) mono- and dihydroxylation of the parent compounds with hydroxyl groups located at aromatic and aliphatic residues, (b) carboxylation, (c) N-dealkylation and (d) N-dealkylation and hydroxylation. The prevailing urinary metabolites in humans are monohydroxylated forms, while N-dealkylated and N-dealkyl monohydroxylated forms are found in rats. ...
... This study evaluates nine human recombinant uridine diphosphate-glucuronosyltransferase (UGT) isoforms and human liver and intestinal microsomes for their ability to glucuronidate hydroxylated metabolites of 1-naphthalenyl-1(1-pentyl-1H-indol-3-yl)-methanone (JWH-018) and (1-butyl-1H-indol-3-yl)-1-naphthalenyl-methanone (JWH-073), the two most common synthetic cannabinoids found in K2 products. Conjugates were identified and characterized using liquid chromatography/tandem mass spectrometry, whereas kinetic parameters were quantified using high-performance liquid chromatography-UV-visible methods. UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7 were shown to be the major enzymes involved, showing relatively high affinity with K(m) ranging from 12 to 18 uM for some hydroxylated K2s. These UGTs also exhibited a high metabolic capacity for these compounds, which indicates that K2 metabolites may be rapidly glucuronidated and eliminated from the body. ...
... Two subjects that consumed JWH-018 primarily excreted glucuronidated conjugates of 5-(3-(1-naphthoyl)-1H-indol-1-yl)-pentanoic acid (>30 ng/mL) and (1-(5-hydroxypentyl)-1H-indol-3-yl)(naphthalene-1-yl)-methanone (>50 ng/mL). Interestingly, oxidized metabolites of both JWH-018 and JWH-073 were detected in these specimens, suggesting either metabolic demethylation of JWH-018 to JWH-073 or a nonreported, previous JWH-073 exposure. Metabolic profiles generated from a subject who consumed a mixture of JWH-018 and JWH-073 were similar to profiles generated from subjects who presumably consumed JWH-018 exclusively. Oxidized metabolites of JWH-018 and JWH-073 were of the same pattern, but JWH-018 metabolites were excreted at lower concentrations.
... Results from four urine specimens collected after individuals reportedly self-administered either JWH-018 or a mixture of JWH-018 and JWH-073 showed the following: (1) all tested metabolites were excreted in high concentrations, (2) (omega)- and (omega-1)-hydroxyl metabolites were exclusively excreted as glucuronic acid conjugates, and (3) approximately 5%-80% of the (omega)-carboxyl metabolites was excreted as glucuronic acid conjugates. ...

Wikipedia

JWH-073

General Manufacturing Information

In the 1990s, J.W. Huffman et al. at Clemson University, USA created a large series of naphthoylindoles, naphthylmethylindoles, naphthoylpyrroles, naphthylmethylindenes and phenylacetylindoles (i.e. benzoylindoles) (known as aminoalkylindoles or JWH compounds - after the name of their inventor). Examples of naphthoylindoles include JWH-015, its n-pentyl homologue JWH-018, JWH-073 (an alkyl homologue of JWH-018), and JWH-398.
... JWH-018, JWH-073, and JWH-200 were prepared ... and evaluated to further advance understanding of drug-receptor interactions regarding the cannabinoid system. Developed and evaluated as research tools, no other known legitimate uses have been identified for these ... synthetic cannabinoids. Furthermore, these five synthetic cannabinoids (JWH-015, JWH-018, JWH-073, JWH-200 , CP-47,497 and cannabicyclohexanol) are not intended for human consumption.
Not intended for human consumption ... Identified, not quantified in related herbal products and plant food ... These substances are typically found in powder form or are dissolved in appropriate solvents, such as acetone, before being sprayed on the plant material contained in the herbal incense products. Based on law enforcement encounters, these five substances /(JWH-015, JWH-018, JWH-073, JWH-200, CP-47,497 and cannabicyclohexanol/ are typically found laced on plant material. The plant material is packaged in small pouches or packets, and is being sold over the Internet, in tobacco and smoke shops, drug paraphernalia shops, gas stations, and convenience stores as herbal incense products, giving customers of all ages direct access to these five substances.

Analytic Laboratory Methods

... Naphthoylindole (JWH-018, JWH-073 and JWH-081), benzoylindole (JWH-250) and hydroxycyclohexylphenol (CP 47,497) based cannabinoids can be detected in smoking mixtures in one measurement. In addition, quantitative analysis was performed for JWH-018, -073, and -250. Sample preparation is simple, consisting of homogenisation, ultrasonic-assisted solvent extraction, filtration, and dilution. Analysis is performed via LC-MS/MS in ESI+ (JWH compounds) and simultaneously ESI (CP 47,497) mode using internal standards. Results and Discussion: The method reported allows for convenient and reliable qualitative and quantitative analysis of synthetic cannabinoids from smoking mixtures. It was optimised and validated thoroughly, including tests for selectivity, influence of matrix, sample stability, linearity, precision and accuracy. ...
At the end of 2010, the U.S. Drug Enforcement Administration (DEA) used its emergency scheduling authority to temporarily control five chemicals, JWH-018, JWH-073, JWH-200, CP-47497, and cannabicyclohexanol (CP-47497 C8), often referred to as "Spice", K2, or "synthetic cannabinoids" because of their reported cannabis-like effects. ... /Investigators/ report the first analytical procedure for the simultaneous determination of these compounds in oral fluid specimens collected with the Quantisal device using solid-phase extraction and liquid chromatography with tandem mass spectrometry. The method was validated and applied to specimens taken from two individuals who had purchased the synthetic compounds while still legally available in the U.S. After a single session of smoking "Blueberry Posh", the peak concentration of JWH-018 detected was 35 ug/L 20 min after smoking; JWH-018 was still detectable 12 hr after a single intake. After a single session of smoking "Black Mamba", JWH-018 was detected with a peak concentration of 5 ug/L after 20 min. In this subject, the compound was not detectable after 12 hr.
A sensitive and specific method for the quantification of JWH-018, JWH-073, and JWH-250 and the qualitative identification of JWH-019 in whole blood was developed and validated. Samples fortified with JWH-018-d(9) and JWH-073-d(9) underwent liquid-liquid extraction and were analyzed by liquid chromatography-positive ion electrospray ionization-tandem mass spectrometry. Two transitions were monitored for all analytes except JWH-250, for which there was only one available transition. JWH-019 did not meet the stringent requirements for quantitative analysis, and thus this method is only appropriate for the qualitative identification of this compound in whole blood. The linear range was 0.1-20 ug/L for all quantitative analytes. The maximum average within and between-run imprecision was 7.9% and 10.2%, respectively, and all controls quantified within 8.2% of target concentrations. Process efficiency, a measurement that takes into effect extraction efficiency and matrix effect, was >/= 32.0% for all quantitative analytes; similar results were obtained for the deuterated internal standards. All analytes were stable at room, refrigerated, and frozen temperatures for at least 30 days. The method was used to quantify JWH-018 and JWH-073 in a blood specimen collected from a person known to have used an herbal incense blend containing these substances.
Here /investigators/ validate a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for measuring urinary concentrations of JWH-018, JWH-073, and several potential metabolites of each. The analytical procedure has high capacity for sample throughput and does not require solid phase or liquid extraction. Evaluation of human urine specimens collected after the subjects reportedly administered JWH-018 or a mixture of JWH-018 and JWH-073 provides preliminary evidence of clinical utility. ...
... Analytical standards were used in this study to identify new primary metabolites as (omega-1)-hydroxyl derivatives of JWH-018 and JWH-073. The liquid chromatography tandem mass spectrometry (LC-MS/MS) procedure, coupled with an automated solid-phase extraction procedure incorporating deuterium-labeled internal standards, provides rapid resolution of the (omega)- and (omega-1) metabolites with adequate sensitivity, precision, and accuracy for trace analysis in human urine. ...

Dates

Modify: 2023-08-15
1: Stout SM, Cimino NM. Exogenous cannabinoids as substrates, inhibitors, and inducers of human drug metabolizing enzymes: a systematic review. Drug Metab Rev. 2014 Feb;46(1):86-95. doi: 10.3109/03602532.2013.849268. Epub 2013 Oct 25. Review. PubMed PMID: 24160757.
2: Presley BC, Jansen-Varnum SA, Logan BK. Analysis of Synthetic Cannabinoids in Botanical Material: A Review of Analytical Methods and Findings. Forensic Sci Rev. 2013 Mar;25(1-2):27-46. Review. PubMed PMID: 26226849.
3: Burillo-Putze G, Díaz BC, Pazos JL, Mas PM, Miró O, Puiguriguer J, Dargan P. [Emergent drugs (I): smart drugs]. An Sist Sanit Navar. 2011 May-Aug;34(2):263-74. Review. Spanish. PubMed PMID: 21904408.
4: Brents LK, Prather PL. The K2/Spice phenomenon: emergence, identification, legislation and metabolic characterization of synthetic cannabinoids in herbal incense products. Drug Metab Rev. 2014 Feb;46(1):72-85. doi: 10.3109/03602532.2013.839700. Epub 2013 Sep 24. Review. PubMed PMID: 24063277; PubMed Central PMCID: PMC4100246.
5: Papanti D, Schifano F, Botteon G, Bertossi F, Mannix J, Vidoni D, Impagnatiello M, Pascolo-Fabrici E, Bonavigo T. "Spiceophrenia": a systematic overview of "spice"-related psychopathological issues and a case report. Hum Psychopharmacol. 2013 Jul;28(4):379-89. doi: 10.1002/hup.2312. Review. PubMed PMID: 23881886.
6: Järbe TUC, Raghav JG. Tripping with Synthetic Cannabinoids ("Spice"): Anecdotal and Experimental Observations in Animals and Man. Curr Top Behav Neurosci. 2017;32:263-281. doi: 10.1007/7854_2016_16. Review. PubMed PMID: 27753006.

Explore Compound Types